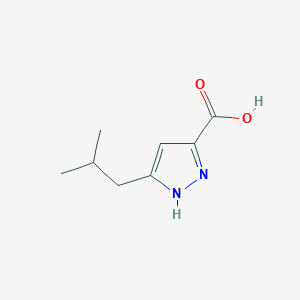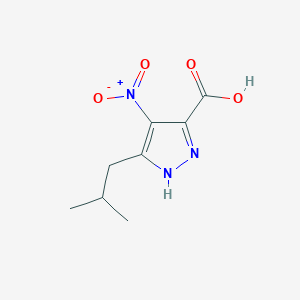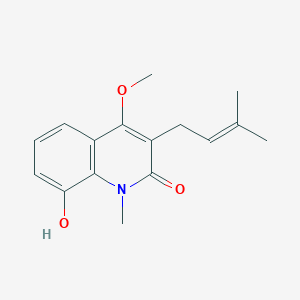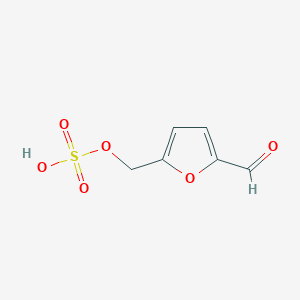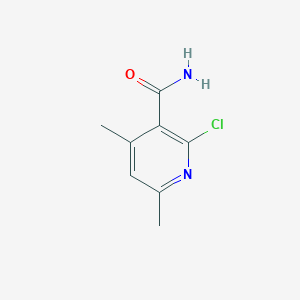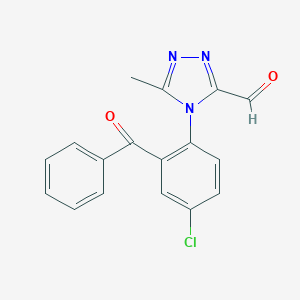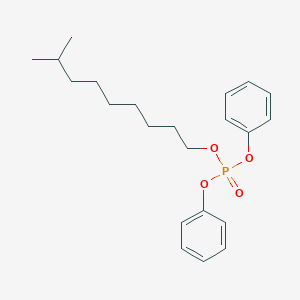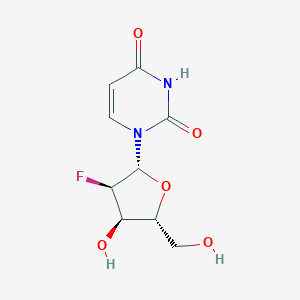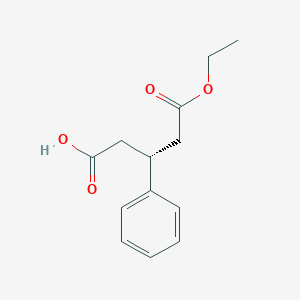
(R)-3-Phenylglutaric acid 1-ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Phenylglutaric acid 1-ethyl ester is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields including medicinal chemistry, organic synthesis, and materials science. This compound is a chiral ester that can be synthesized through various methods, and it exhibits several biochemical and physiological effects that make it an interesting molecule for further investigation.
Wirkmechanismus
The mechanism of action of (R)-3-Phenylglutaric acid 1-ethyl ester is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation and inflammation. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, (R)-3-Phenylglutaric acid 1-ethyl ester may prevent the expression of genes that promote cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
(R)-3-Phenylglutaric acid 1-ethyl ester exhibits several biochemical and physiological effects that make it an interesting molecule for further investigation. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. It has also been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (R)-3-Phenylglutaric acid 1-ethyl ester is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects. Additionally, its cytotoxic effects may limit its use in certain experiments where cell viability is important.
Zukünftige Richtungen
There are several future directions for research on (R)-3-Phenylglutaric acid 1-ethyl ester. One direction is to investigate its potential as an anticancer agent in vivo, using animal models to assess its efficacy and toxicity. Another direction is to investigate its potential as an anti-inflammatory agent in human clinical trials. Additionally, further studies are needed to elucidate its mechanism of action and identify potential molecular targets for drug development. Finally, there is potential for (R)-3-Phenylglutaric acid 1-ethyl ester to be used in the development of novel materials due to its unique chemical properties.
Synthesemethoden
The synthesis of (R)-3-Phenylglutaric acid 1-ethyl ester can be achieved through several methods. One of the most common methods involves the reaction of (R)-3-Phenylglutaric acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. Another method involves the reaction of (R)-3-Phenylglutaric anhydride with ethanol in the presence of a base such as sodium hydroxide. Both methods yield (R)-3-Phenylglutaric acid 1-ethyl ester as a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
(R)-3-Phenylglutaric acid 1-ethyl ester has found several applications in scientific research. One of the most significant applications is in the field of medicinal chemistry where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines including breast cancer, lung cancer, and colon cancer. It has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Eigenschaften
CAS-Nummer |
140863-09-8 |
|---|---|
Produktname |
(R)-3-Phenylglutaric acid 1-ethyl ester |
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(3R)-5-ethoxy-5-oxo-3-phenylpentanoic acid |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)9-11(8-12(14)15)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
YRTMKJSCLUJGPA-LLVKDONJSA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](CC(=O)O)C1=CC=CC=C1 |
SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)O)C1=CC=CC=C1 |
Synonyme |
Pentanedioic acid, 3-phenyl-, monoethyl ester, (3R)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



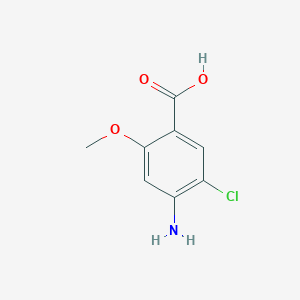
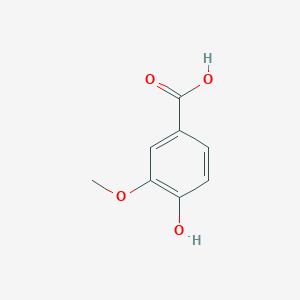
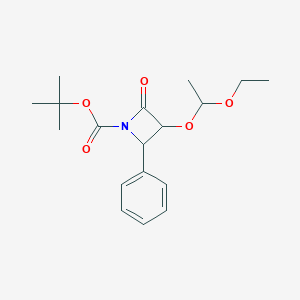
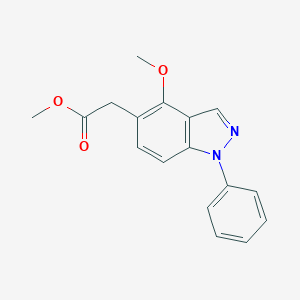
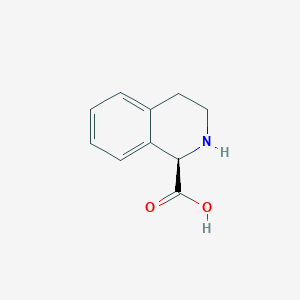
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
